molecular formula C8H8N2 B126961 2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 113975-37-4

2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B126961
CAS RN: 113975-37-4
M. Wt: 132.16 g/mol
InChI Key: PSEAZIPYGNUYPC-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrrolo[3,2-c]pyridine is an azaindole derivative used for the preparation of pyrrolopyridine derivatives for treating diseases mediated by prostaglandin D2 (PGD2) .


Molecular Structure Analysis

The molecular formula of 2-methyl-1H-pyrrolo[3,2-c]pyridine is C8H8N2 . The InChI code is 1S/C8H8N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5,10H,1H3 .


Physical And Chemical Properties Analysis

2-methyl-1H-pyrrolo[3,2-c]pyridine is a white to yellow solid . It has a molecular weight of 132.16 .

Scientific Research Applications

Heterocyclic Building Blocks

“2-methyl-1H-pyrrolo[3,2-c]pyridine” is used as a heterocyclic building block in the synthesis of various complex organic compounds . It’s a key component in the development of new molecules for pharmaceutical and chemical research.

Diabetes and Hyperglycemia Treatment

Compounds related to “2-methyl-1H-pyrrolo[3,2-c]pyridine” have shown efficacy in reducing blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Microtubule Network Research

“2-methyl-1H-pyrrolo[3,2-c]pyridine” related compounds have been used in research on the cellular microtubule network . This research is crucial for understanding cell division and could have implications for the development of new cancer treatments.

Biological Activity Research

Pyrrolo[3,2-c]pyridine derivatives, including “2-methyl-1H-pyrrolo[3,2-c]pyridine”, are being studied for their biological activity . This research could lead to the discovery of new drugs with improved efficacy and safety profiles.

Chemical Synthesis

“2-methyl-1H-pyrrolo[3,2-c]pyridine” is used in the synthesis of a variety of chemical compounds . Its unique structure makes it a valuable tool in the creation of new molecules for research and industrial applications.

Drug Discovery

Due to its unique structure and properties, “2-methyl-1H-pyrrolo[3,2-c]pyridine” is a valuable compound in drug discovery . It can serve as a core structure for the development of new therapeutic agents.

Safety and Hazards

2-methyl-1H-pyrrolo[3,2-c]pyridine is associated with several hazard statements including H302, H315, H319, H320, H332, H335 . Precautionary measures include rinsing with pure water for at least 15 minutes in case of exposure, consulting a doctor, and not inducing vomiting .

properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEAZIPYGNUYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554999
Record name 2-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-pyrrolo[3,2-c]pyridine

CAS RN

113975-37-4
Record name 2-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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